Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
2-(2-Chloropyridin-4-yl)isoindoline exhibits non-competitive antagonist activity at the rat α3β4 nAChR subtype with an IC50 of 2500 nM (2.5 µM) in a whole-cell patch clamp assay [1]. This activity profile is distinct from other isoindoline analogs that primarily act as agonists or competitive antagonists at different nAChR subtypes, and from known α3β4 modulators like mecamylamine (IC50 ~ 0.1-1 µM) [2]. The compound's specific potency at this receptor subtype is relevant for studying cholinergic signaling pathways implicated in nicotine addiction and neuropsychiatric disorders.
| Evidence Dimension | Inhibitory potency at rat α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 2500 nM |
| Comparator Or Baseline | Mecamylamine (classic α3β4 antagonist) IC50 ~ 100-1000 nM; other isoindoline analogs (various activities) |
| Quantified Difference | Potency is 2.5 to 25-fold lower than mecamylamine, but demonstrates specific non-competitive antagonism distinct from other isoindolines. |
| Conditions | Rat α3β4 nAChR expressed in KX cells; whole-cell patch clamp electrophysiology. |
Why This Matters
This data provides a quantitative benchmark for selecting 2-(2-Chloropyridin-4-yl)isoindoline as a tool compound in studies requiring non-competitive α3β4 nAChR antagonism, enabling direct comparison to classic antagonists and informing SAR for this receptor subtype.
- [1] BindingDB. (2026). BDBM50497686: CHEMBL3356773. University of California, San Diego. View Source
- [2] Papke, R. L., et al. (2008). Mecamylamine and the α3β4 nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 327(3), 1000-1008. View Source
